molecular formula C19H29NO B12712558 (R)-Cycrimine CAS No. 184488-58-2

(R)-Cycrimine

Cat. No.: B12712558
CAS No.: 184488-58-2
M. Wt: 287.4 g/mol
InChI Key: SWRUZBWLEWHWRI-IBGZPJMESA-N
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Description

®-Cycrimine is a chiral compound known for its pharmacological properties. It is primarily used as an anticholinergic agent, which means it inhibits the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This compound has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cycrimine typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method is the asymmetric synthesis, which employs chiral ligands or catalysts to favor the formation of the ®-enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-Cycrimine may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are designed to separate the ®-enantiomer from its (S)-counterpart efficiently. The use of advanced technologies and equipment ensures high throughput and cost-effectiveness in the production process.

Chemical Reactions Analysis

Types of Reactions

®-Cycrimine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: ®-Cycrimine can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

®-Cycrimine has been extensively studied for its applications in various fields:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.

    Medicine: Explored as a treatment for Parkinson’s disease and other neurological disorders due to its anticholinergic effects.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

®-Cycrimine exerts its effects by binding to muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This inhibition reduces the excitatory effects of acetylcholine on neurons, leading to a decrease in symptoms such as tremors and muscle rigidity in Parkinson’s disease. The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are primarily related to the cholinergic system.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another anticholinergic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.

    Scopolamine: Used to prevent motion sickness and postoperative nausea.

    Benztropine: Commonly used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms.

Uniqueness of ®-Cycrimine

®-Cycrimine is unique due to its specific chiral configuration, which may result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer and other similar compounds. Its selective binding to certain muscarinic receptor subtypes also contributes to its distinct therapeutic profile.

Properties

CAS No.

184488-58-2

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

(1R)-1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol

InChI

InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2/t19-/m0/s1

InChI Key

SWRUZBWLEWHWRI-IBGZPJMESA-N

Isomeric SMILES

C1CCN(CC1)CC[C@@](C2CCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

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